molecular formula C11H14ClNO2 B6244889 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylic acid hydrochloride CAS No. 265102-35-0

2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylic acid hydrochloride

Cat. No.: B6244889
CAS No.: 265102-35-0
M. Wt: 227.69 g/mol
InChI Key: DSMAOIULWDXQEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylic acid hydrochloride is a chemical compound with the molecular weight of 227.69 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO2.ClH/c13-11(14)9-4-3-8-2-1-5-12-7-10(8)6-9;/h3-4,6,12H,1-2,5,7H2,(H,13,14);1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 227.69 . The storage temperature is room temperature . It is in the form of a powder .

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylic acid hydrochloride involves the reduction of the carbonyl group in the starting material, followed by cyclization to form the benzazepine ring. The carboxylic acid group is then introduced through a carboxylation reaction, and the final product is obtained as the hydrochloride salt.", "Starting Materials": [ "2,3,4,5-tetrahydro-1H-2-benzazepin-8-one", "Sodium borohydride", "Acetic acid", "Carbon dioxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Reduction of 2,3,4,5-tetrahydro-1H-2-benzazepin-8-one with sodium borohydride in acetic acid to form 2,3,4,5-tetrahydro-1H-2-benzazepin-8-ol", "Step 2: Cyclization of 2,3,4,5-tetrahydro-1H-2-benzazepin-8-ol with carbon dioxide in the presence of a catalyst to form 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylic acid", "Step 3: Conversion of 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylic acid to its hydrochloride salt by treatment with hydrochloric acid in water" ] }

265102-35-0

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H13NO2.ClH/c13-11(14)9-4-3-8-2-1-5-12-7-10(8)6-9;/h3-4,6,12H,1-2,5,7H2,(H,13,14);1H

InChI Key

DSMAOIULWDXQEY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CNC1)C=C(C=C2)C(=O)O.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.